4-(6-(Cyclopropylmethoxy)naphthalen-2-yl)piperidine
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Overview
Description
4-(6-(Cyclopropylmethoxy)naphthalen-2-yl)piperidine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various drugs and natural products .
Preparation Methods
The synthesis of 4-(6-(Cyclopropylmethoxy)naphthalen-2-yl)piperidine involves several steps. One common method includes the use of palladium and rhodium hydrogenation, which combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction . Industrial production methods often focus on optimizing these reactions to achieve high yields and purity.
Chemical Reactions Analysis
4-(6-(Cyclopropylmethoxy)naphthalen-2-yl)piperidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
4-(6-(Cyclopropylmethoxy)naphthalen-2-yl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological systems to understand its potential therapeutic effects.
Medicine: This compound is investigated for its potential use in developing new drugs, particularly those targeting the central nervous system.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(6-(Cyclopropylmethoxy)naphthalen-2-yl)piperidine involves its interaction with specific molecular targets and pathways. It is known to exhibit pharmacological properties such as antioxidant, anti-inflammatory, and bioavailability-enhancing effects. These properties are attributed to its ability to modulate various signaling pathways and molecular targets .
Comparison with Similar Compounds
4-(6-(Cyclopropylmethoxy)naphthalen-2-yl)piperidine can be compared with other piperidine derivatives, such as:
Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: Exhibits antiproliferative effects on cancer cells.
Matrine: Known for its anti-inflammatory and anticancer properties.
Berberine: Used for its antimicrobial and antidiabetic effects.
Tetrandine: Exhibits anti-inflammatory and anticancer properties. The uniqueness of this compound lies in its specific chemical structure, which imparts distinct pharmacological properties and potential therapeutic applications.
Properties
IUPAC Name |
4-[6-(cyclopropylmethoxy)naphthalen-2-yl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-2-14(1)13-21-19-6-5-17-11-16(3-4-18(17)12-19)15-7-9-20-10-8-15/h3-6,11-12,14-15,20H,1-2,7-10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWNFSJPNFIGPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC3=C(C=C2)C=C(C=C3)C4CCNCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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